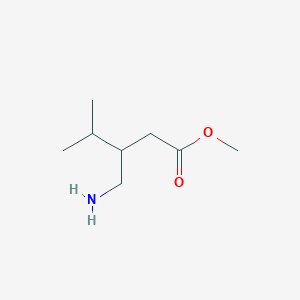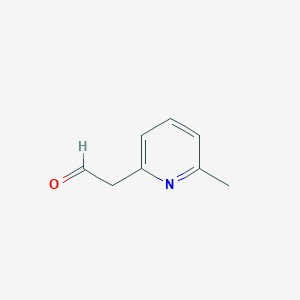
(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride typically involves a series of chemical reactions starting from readily available precursors. The synthetic route may include steps such as amination, sulfonation, and methylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and quality control to maintain consistency and efficiency. Techniques such as crystallization and purification are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a reagent in protein modification studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-amino-N-methylpropane-2-sulfonamide: Lacks the hydrochloride group but shares similar structural features.
(2R)-1-amino-N-ethylpropane-2-sulfonamidehydrochloride: Contains an ethyl group instead of a methyl group, leading to different chemical properties.
(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride: The stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C4H13ClN2O2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
(2R)-1-amino-N-methylpropane-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-4(3-5)9(7,8)6-2;/h4,6H,3,5H2,1-2H3;1H/t4-;/m1./s1 |
InChI Key |
DPQQUVUACBMVLB-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](CN)S(=O)(=O)NC.Cl |
Canonical SMILES |
CC(CN)S(=O)(=O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


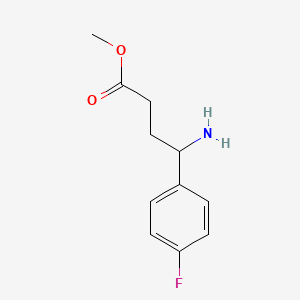

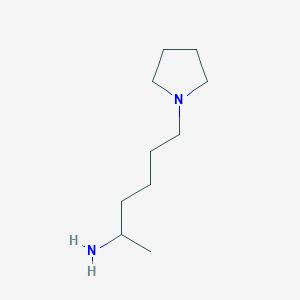
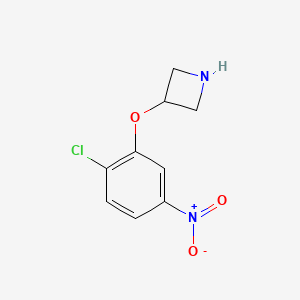
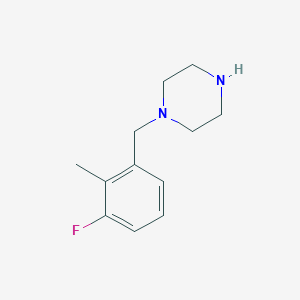
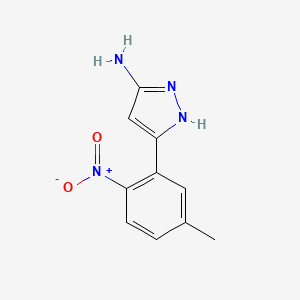
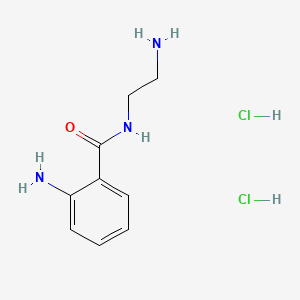

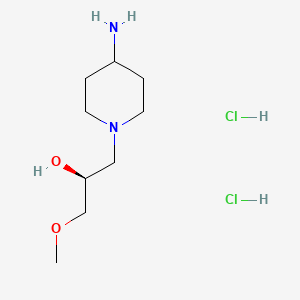
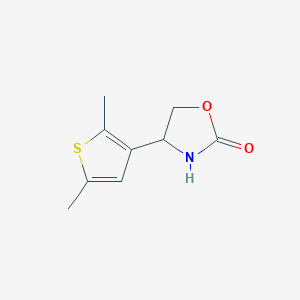
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
